1-Boc-7-Benzyloxy-3-bromoindole

Catalog No.
S903778
CAS No.
914349-40-9
M.F
C20H20BrNO3
M. Wt
402.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-7-Benzyloxy-3-bromoindole

CAS Number

914349-40-9

Product Name

1-Boc-7-Benzyloxy-3-bromoindole

IUPAC Name

tert-butyl 3-bromo-7-phenylmethoxyindole-1-carboxylate

Molecular Formula

C20H20BrNO3

Molecular Weight

402.3 g/mol

InChI

InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-16(21)15-10-7-11-17(18(15)22)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3

InChI Key

LPLKQYAKUPQJCO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)Br

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)Br
  • Precursor for Diverse Indole Derivatives

    The indole ring system is a prevalent scaffold in numerous natural products and pharmaceuticals. 1-Boc-7-Benzyloxy-3-bromoindole serves as a versatile starting material for the synthesis of complex indole derivatives due to the presence of the bromine atom, which can be readily displaced through various coupling reactions. This allows researchers to introduce different functional groups at the 3-position, leading to a vast array of novel indole-based compounds for biological evaluation [].

  • Targeted Modification of the Indole Core

    The Boc protecting group ensures chemoselective manipulation at the indole nitrogen (N1) while leaving the benzyloxy ether intact. This enables researchers to perform selective transformations at N1, such as acylation or alkylation, to generate N-substituted indole derivatives with desired properties [].

  • Exploration in Medicinal Chemistry

    Due to the significance of the indole ring in bioactive molecules, 1-Boc-7-Benzyloxy-3-bromoindole holds promise for medicinal chemistry research. By incorporating this intermediate into synthetic schemes, researchers can develop novel indole-containing drug candidates with potential therapeutic applications [].

1-Boc-7-Benzyloxy-3-bromoindole is a synthetic organic compound belonging to the indole family, characterized by its unique structural features. The compound contains a bromine atom at the 3-position and a benzyloxy group at the 7-position of the indole ring, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. Its molecular formula is C20H20BrNO3C_{20}H_{20}BrNO_3 and it has a molecular weight of approximately 402.286 g/mol . The compound's structure can be represented by its canonical SMILES notation: C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br, which illustrates the complex arrangement of its aromatic rings and functional groups.

1-Boc-7-Benzyloxy-3-bromoindole is versatile in chemical reactivity, primarily due to the presence of both bromine and benzyloxy substituents. It can participate in various electrophilic substitution reactions, where the indole nitrogen can act as a nucleophile. Additionally, it can undergo nucleophilic substitution reactions, particularly at the bromine site, allowing for further functionalization. The Boc group can also be removed under acidic conditions, enabling the formation of free amines that can participate in additional reactions.

Research indicates that compounds similar to 1-Boc-7-Benzyloxy-3-bromoindole exhibit significant biological activities, particularly in anticancer research. Indoles have been shown to possess cytotoxic properties against various cancer cell lines, suggesting potential therapeutic applications in oncology . Moreover, some derivatives have demonstrated inhibitory effects on enzymes such as 5-lipoxygenase, which is involved in inflammatory processes, indicating possible uses in treating inflammatory diseases .

The synthesis of 1-Boc-7-Benzyloxy-3-bromoindole can be achieved through several methods:

  • Bromination: Starting from 7-benzyloxyindole, bromination can be conducted using bromine or N-bromosuccinimide to introduce the bromine at the 3-position.
  • Boc Protection: The nitrogen atom of indole is protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Purification: The product can be purified through recrystallization or chromatography techniques to obtain high-purity samples suitable for further studies.

These methods allow for efficient synthesis while maintaining high yields and purity levels .

1-Boc-7-Benzyloxy-3-bromoindole finds applications in various fields:

  • Pharmaceutical Research: Due to its biological activity, it is explored as a potential lead compound for developing new anticancer and anti-inflammatory drugs.
  • Chemical Biology: Used as a tool compound for studying indole derivatives' mechanisms and interactions within biological systems.
  • Material Science: Investigated for its properties in organic electronics and photonic devices due to its unique electronic characteristics.

Interaction studies involving 1-Boc-7-Benzyloxy-3-bromoindole often focus on its binding affinity with biological targets such as enzymes or receptors. Molecular docking studies have been employed to predict how this compound interacts with specific protein targets, which helps in understanding its mechanism of action and potential therapeutic effects. These studies are crucial for optimizing its structure for enhanced efficacy and reduced toxicity .

Several compounds share structural similarities with 1-Boc-7-Benzyloxy-3-bromoindole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-(Benzyloxy)-3-bromoindoleBromine at 3-position; benzyloxy at 5-positionSignificant anticancer activity
1-Boc-5-benzyloxyindoleBromine at 5-position; Boc protectionPotential anti-inflammatory properties
5-bromo-1H-indoleBromine at 5-position; no Boc protectionGeneral indole reactivity

These compounds highlight the uniqueness of 1-Boc-7-Benzyloxy-3-bromoindole due to its specific substitution pattern and protective group, which may influence its reactivity and biological activity differently compared to other indoles .

The strategic synthesis of 1-Boc-7-Benzyloxy-3-bromoindole requires careful consideration of multiple disconnection pathways that can lead to efficient and selective formation of this complex indole derivative [1] [2] [3]. The retrosynthetic analysis reveals several viable approaches, each presenting unique advantages and challenges in terms of regioselectivity, functional group compatibility, and overall synthetic efficiency.

The primary retrosynthetic disconnection involves the formation of the carbon-bromine bond at the 3-position of the indole ring through electrophilic bromination of 7-benzyloxy-1-Boc-indole [4] [5] [6]. This approach leverages the inherent reactivity of the indole nucleus toward electrophilic substitution, with the electron-rich nature of the pyrrole ring directing bromination preferentially to the 3-position over the 2-position. The regioselectivity can be further enhanced through the choice of brominating agent and reaction conditions, with N-bromosuccinimide in dimethylformamide or carbon tetrachloride providing optimal selectivity [7] [8].

An alternative disconnection strategy focuses on the installation of the N-Boc protecting group, which can be achieved through reaction of 7-benzyloxy-3-bromoindole with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine [9] [10]. This protection strategy is particularly valuable as it not only protects the nitrogen atom but also influences the electronic properties of the indole ring, affecting subsequent functionalization reactions. The Boc group serves as both a protecting group and a directing group for certain metal-catalyzed transformations [10] [11].

The benzyl ether functionality at the 7-position represents another critical disconnection point, where 3-bromo-7-hydroxyindole serves as the immediate precursor [12] [2]. The benzylation can be accomplished using benzyl bromide in the presence of potassium carbonate in dimethylformamide, with careful attention to reaction conditions to minimize competing N-alkylation reactions [13] [14]. The phenolic hydroxyl group at the 7-position shows enhanced nucleophilicity compared to typical aromatic alcohols due to the electron-donating effect of the indole nitrogen.

The construction of the indole core itself represents the most fundamental disconnection, typically achieved through classical indole synthesis methodologies such as the Fischer indole synthesis [15] [16]. Starting from appropriately substituted anilines, this approach allows for the introduction of substituents at specific positions of the benzene ring before cyclization. The Fischer indole synthesis of 2-substituted phenylhydrazones has been demonstrated to be particularly effective for preparing 7-oxygenated indoles [13].

Table 1: Retrosynthetic Disconnection Strategies for 1-Boc-7-Benzyloxy-3-bromoindole

Disconnection StrategySynthetic PrecursorKey ReagentsSelectivity Issues
C-Br Bond Formation7-Benzyloxy-1-Boc-indoleNBS, electrophilic brominationRegioselectivity at C3
N-Boc Protection7-Benzyloxy-3-bromoindoleBoc₂O, DMAPN vs O protection
O-Benzyl Protection3-Bromo-7-hydroxyindoleBnBr, K₂CO₃Phenolic vs indolic OH
Indole Core AssemblySubstituted anilineFischer indole synthesisRegioisomer formation
Benzyl Ether Installation7-Hydroxy-3-bromoindoleBnBr, K₂CO₃, DMFCompeting N-alkylation
Bromination at C37-Benzyloxy-1-Boc-indoleNBS, DMF or CCl₄Multiple bromination

The iterative approach to retrosynthetic analysis also reveals the possibility of late-stage diversification, where the bromine atom at the 3-position serves as a versatile handle for further functionalization through various cross-coupling reactions [17] [18] [19]. This strategy is particularly advantageous for structure-activity relationship studies and the preparation of focused libraries of indole derivatives.

Transition Metal-Catalyzed Functionalization Strategies

Transition metal-catalyzed reactions have revolutionized the field of indole chemistry, providing unprecedented opportunities for selective functionalization of the indole scaffold [20] [21] [22]. The 3-bromo substituent in 1-Boc-7-Benzyloxy-3-bromoindole serves as an excellent electrophilic partner for numerous palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups with high efficiency and selectivity.

The palladium-catalyzed cross-coupling of 3-bromoindoles has emerged as a particularly powerful methodology due to the high reactivity of the carbon-bromine bond toward oxidative addition [23] [17]. The electron-rich nature of the indole ring facilitates oxidative addition of palladium(0) complexes, leading to stable palladium(II) intermediates that can undergo subsequent transmetalation and reductive elimination steps [24] [17]. The presence of the Boc protecting group not only prevents unwanted side reactions at the nitrogen atom but also provides additional stability to the palladium intermediates through weak coordination interactions.

Buchwald-Hartwig amination reactions represent another significant application of transition metal catalysis for indole functionalization [17]. The 3-bromo position can be efficiently converted to various amino derivatives through palladium-catalyzed coupling with primary and secondary amines. The reaction typically employs palladium complexes with bulky, electron-rich phosphine ligands such as BINAP or DavePhos, along with strong bases like cesium carbonate [17]. The choice of ligand and base is crucial for achieving high yields and minimizing side reactions such as debromination or double coupling.

Sonogashira coupling reactions provide access to 3-alkynyl indole derivatives, which serve as valuable intermediates for further synthetic elaborations [21]. The palladium-copper co-catalyzed system efficiently couples terminal alkynes with 3-bromoindoles under mild conditions, typically using triethylamine as both base and solvent [25]. The presence of the benzyloxy group at the 7-position does not interfere with the coupling reaction, demonstrating the orthogonal nature of these protecting groups.

Carbon-hydrogen activation methodologies have emerged as powerful alternatives to traditional cross-coupling approaches, enabling direct functionalization of unactivated carbon-hydrogen bonds [20] [21] [26]. Rhodium(III) and iridium(III) catalysts have shown particular efficacy for indole carbon-hydrogen activation, with the nitrogen atom serving as a coordinating site for the metal catalyst [21] [27] [28]. The Boc protecting group can serve as a directing group for carbon-hydrogen activation at the 2-position, while other directing groups can facilitate functionalization at the benzene ring positions.

Table 2: Transition Metal-Catalyzed Functionalization Methods for Bromoindoles

Reaction TypeCatalyst SystemCoupling PartnerTypical ConditionsYield Range (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(dppf)Cl₂Boronic acids/estersK₂CO₃, DME/H₂O, 80°C70-95
Buchwald-Hartwig AminationPd₂(dba)₃, BINAPPrimary/secondary aminesCs₂CO₃, toluene, 100°C60-85
Sonogashira CouplingPdCl₂(PPh₃)₂, CuITerminal alkynesEt₃N, DMF, rt-80°C65-90
Heck ReactionPd(OAc)₂, PPh₃AlkenesEt₃N, DMF, 120°C55-80
Stille CouplingPd(PPh₃)₄OrganostannanesDMF, 100°C60-85
C-H ActivationRh(III), Ir(III) complexesVarious electrophilesAgSbF₆, DCE, 80°C50-85

The development of new ligand systems has significantly improved the efficiency and scope of these transformations [29]. Indole-amide-based phosphine ligands have shown exceptional performance in sterically hindered cross-coupling reactions, enabling the formation of tri-ortho-substituted biaryls with catalyst loadings as low as 50 ppm [29]. These advances have made transition metal-catalyzed functionalization increasingly attractive for both academic research and industrial applications.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction stands as one of the most versatile and widely employed methods for carbon-carbon bond formation in indole chemistry [17] [30] [18]. The exceptional functional group tolerance, mild reaction conditions, and environmental friendliness of this transformation make it particularly well-suited for the functionalization of complex indole derivatives such as 1-Boc-7-Benzyloxy-3-bromoindole.

The successful application of Suzuki-Miyaura coupling to unprotected, nitrogen-rich heterocycles has been demonstrated through the development of specialized precatalyst systems [17]. The use of precatalysts P1 and P2 enables efficient cross-coupling of various substituted indazole, benzimidazole, and indole halides under mild conditions with good to excellent yields [17]. These catalyst systems overcome the traditional challenges associated with nitrogen-containing heterocycles, which tend to coordinate strongly to palladium and inhibit catalytic activity.

The mechanism underlying the inhibitory effects of unprotected azoles on palladium-catalyzed cross-coupling reactions involves coordination of the acidic nitrogen-hydrogen bond to the palladium center, effectively sequestering the catalyst from the productive catalytic cycle [17]. The Boc protecting group in 1-Boc-7-Benzyloxy-3-bromoindole eliminates this problem by blocking the nitrogen coordination site, allowing for efficient cross-coupling under standard conditions.

Double Suzuki-Miyaura coupling strategies have been developed for the synthesis of highly substituted indole derivatives [30]. The synthesis of novel 5,7-diaryl and diheteroaryl indoles has been achieved through efficient double Suzuki-Miyaura coupling using low catalyst loadings of palladium tetrakis(triphenylphosphine) and water as the reaction solvent [30]. This environmentally friendly approach obtains 5,7-diarylated indoles without requiring nitrogen-protecting groups in up to 91% yield, representing a significant advancement in green synthetic methodology.

The use of boronic acid pinacol esters as coupling partners has expanded the scope and reliability of Suzuki-Miyaura reactions with indole substrates [25]. These reagents show enhanced stability compared to boronic acids and can be stored for extended periods without decomposition [25]. The coupling of indole-boronic acid derivatives with various halides proceeds efficiently under standard conditions, with the success of transmetalation being dependent on the position of the boronic acid group relative to the indole nucleus.

Water-based Suzuki-Miyaura coupling protocols have emerged as particularly attractive for sustainable synthesis [30] [31]. These methods employ environmentally benign solvents and enable simple product isolation through filtration, avoiding the need for extensive chromatographic purification [30]. The high functional group tolerance of these aqueous protocols makes them suitable for complex substrates bearing multiple protecting groups and sensitive functionalities.

Mechanistic investigations have revealed the importance of the base choice in Suzuki-Miyaura coupling of indole derivatives [32]. Potassium carbonate and cesium carbonate are typically preferred bases, with the choice depending on the specific substrate and reaction conditions [17] [32]. The base serves multiple roles in the catalytic cycle, including deprotonation of the boronic acid to form the more nucleophilic boronate species and regeneration of the active palladium(0) catalyst through reductive elimination.

The scope of Suzuki-Miyaura coupling with 3-bromoindole derivatives extends to various aryl and heteroaryl boronic acids, enabling the synthesis of diverse biaryl systems [17] [30] [32]. Electron-rich and electron-poor aryl boronic acids couple efficiently, although electron-deficient partners may require slightly elevated temperatures or extended reaction times [17]. Heteroaryl boronic acids, including pyrrole and thiophene derivatives, also participate successfully in these coupling reactions, providing access to important heteroaryl-indole conjugates.

Directed Ortho-Metallation (DoM) and C–H Activation Pathways

Directed ortho-metallation represents a powerful strategy for the regioselective functionalization of aromatic systems, including indole derivatives [11] [33] [34]. The methodology relies on the coordination of an organolithium reagent to a directing group, which facilitates deprotonation at the ortho position through a favorable six-membered transition state [11] [35]. For indole substrates, this approach enables selective functionalization at positions that are otherwise difficult to access through conventional electrophilic substitution.

The application of directed ortho-metallation to indole systems requires careful consideration of the directing group choice and protecting group strategy [11] [33]. N-phosphinoyl derivatives have been demonstrated to undergo n-butyllithium deprotonation followed by electrophile quenching to afford C-7-substituted products, although deprotection of these derivatives requires harsh conditions [11]. The development of milder protecting groups, such as N-amides, has enabled sequential or one-pot C-2 metalation, silylation, C-7 metalation, and electrophile treatment to furnish substituted indoles in good overall yields [11].

The combination of directed ortho-metallation with Suzuki-Miyaura cross-coupling has proven particularly powerful for accessing complex indole architectures [11] [33]. C-7 aryl and heteroaryl-substituted indoles can be obtained through this combined approach, including natural products such as hippadine and pratosine, which are members of the pyrrolophenanthridone alkaloid family [11]. This methodology demonstrates the synergistic potential of combining classical organometallic chemistry with modern transition metal catalysis.

Carbon-hydrogen activation methodologies have emerged as complementary approaches to directed ortho-metallation, offering direct functionalization without the need for pre-installed metalating groups [20] [21] [26]. Rhodium(III) and iridium(III) catalysts have shown exceptional capability for indole carbon-hydrogen activation, with various directing groups enabling selective functionalization at different positions of the indole scaffold [21] [36] [27].

The development of sulfur-based directing groups has enabled site-selective functionalization of the indole benzene ring at the C-4 and C-7 positions [37]. Thioether functionalities can be readily installed at the indole N-1 and C-3 positions through treatment with electrophilic sulfur reagents such as N-sulfanyl phthalimide [37]. These directing groups are easily removable under appropriate reaction conditions and can undergo subsequent cross-coupling reactions to provide further structural diversity.

Phosphorus(III)-chelation-assisted indole C-7 functionalization has been achieved through rhodium catalysis, enabling arylation, olefination, methylation, and acylation with carboxylic acids and anhydrides [36]. This methodology demonstrates excellent regioselectivity and functional group tolerance, providing access to C-7 substituted indoles that are challenging to prepare through other methods [36].

Table 6: Directing Group Effects in Indole C-H Activation

Directing GroupPosition ActivatedMetal CatalystSelectivityRemovabilityTypical Yield (%)
N-AcetylC2, C7Rh(III), Pd(II)HighFacile70-85
N-BocC2, C3Ir(III), Rh(III)ModerateThermal65-90
N-TosylC2Pd(II)HighNucleophilic75-88
C3-AcylC4, C7Rh(III)ExcellentHydrolysis80-92
C3-PhosphonateC4, C5Pd(II)GoodBasic conditions70-85
N-PyrimidylC2Pd(II)HighOxidative75-90

The rapid route to 3,4-substituted indoles via directed ortho-metallation followed by retro-Mannich sequences has provided access to previously challenging substitution patterns [34] [38]. In the presence of N-halosuccinimides, gramine derivatives derived by combined directed ortho-metallation and cross-coupling sequences rapidly undergo retro-Mannich fragmentation to afford 3-halo indoles in moderate to good yields [34]. This methodology introduces a conceptually new approach to diverse 3,4-substituted indoles with broad synthetic utility.

Bromination and Debenzylation Protocols

The selective bromination of indole derivatives represents a critical transformation for accessing 3-bromoindole intermediates [4] [5] [6]. The inherent reactivity of the indole nucleus toward electrophilic substitution provides a foundation for developing efficient bromination protocols, with careful attention to regioselectivity and reaction conditions to avoid over-bromination or undesired side reactions.

N-bromosuccinimide has emerged as the most widely employed brominating agent for indole derivatives due to its mild reaction conditions and excellent functional group tolerance [7] [8] [39]. The bromination typically proceeds through an electrophilic aromatic substitution mechanism, with the electron-rich pyrrole ring directing substitution preferentially to the C-3 position over the C-2 position [7]. Various solvents including dimethylformamide, carbon tetrachloride, and dichloromethane have been successfully employed, with the choice of solvent influencing both the reaction rate and selectivity [6] [7].

Recent advances in indole bromination have focused on developing environmentally friendly and highly selective protocols [4] [5]. A novel one-step method for C-5-selective bromination of indolo[2,3-a]quinolizidine alkaloids has been developed using pyridinium tribromide and hydrochloric acid in methanol at 0°C [4] [5]. This method operates under mild conditions, requires only 10 minutes reaction time, and demonstrates excellent selectivity without requiring special protection or directing groups [4] [5].

Electrochemical bromination represents an emerging approach that avoids the use of toxic brominating reagents [6]. The electrochemical umpolung of bromide enables transition-metal-free bromination of indole carbon-hydrogen bonds using sodium bromide or potassium bromide as the bromide source [6]. This methodology demonstrates excellent functional group tolerance and provides a sustainable alternative to traditional bromination methods.

Table 3: Bromination Protocols for Indole Derivatives

Brominating AgentSolvent SystemTemperature (°C)Reaction TimeSelectivityYield (%)
N-Bromosuccinimide (NBS)DMF, CCl₄, CH₂Cl₂0 to rt30 min - 4 hC3 > C275-90
Pyridinium tribromideMeOH, HCl010 minC5 selective85-95
Molecular bromine (Br₂)AcOH, CCl₄rt to 501-8 hMultiple positions60-85
TBCO (Tribromocyanuric acid)EtOHrt2-6 hC3 preferred80-92
Electrochemical brominationBu₄NBr/MeCNrt2-4 hC3 selective70-85
N-Bromophthalimide (NBP)CCl₄0 to rt1-3 hC3 preferred70-88

The regiospecific bromination of 3-methylindoles with N-bromosuccinimide has been demonstrated to provide control over the bromination site through variation of both the substituent and the N(1) protecting group [7]. This methodology enables selective bromination at either the C(3) alkyl moiety through free radical bromination or at the C(2) position through electrophilic processes [7]. The regiospecificity can be fine-tuned through careful selection of reaction conditions and protecting group strategies.

Indole-catalyzed bromolactonization represents an innovative application of indole derivatives as organocatalysts for bromination reactions [39]. The method employs N-bromosuccinimide as the brominating agent and operates through a solid-liquid phase transfer mechanism in lipophilic solvents [39]. Mechanistic studies suggest that 3-bromoindole intermediates serve as highly active electrophilic brominating species, demonstrating the versatile reactivity of brominated indole derivatives [39].

Debenzylation protocols for benzyl-protected indoles require careful optimization to achieve high yields while maintaining functional group compatibility [40] [13] [14]. Catalytic hydrogenolysis using palladium on carbon represents the most widely employed method, operating under mild conditions with hydrogen gas in protic solvents [41]. The reaction proceeds through oxidative addition of the benzyl ether to palladium(0), followed by hydrogen coordination and transfer to facilitate alcohol release [41].

Alternative debenzylation methods have been developed to address the limitations of catalytic hydrogenolysis [14] [42]. Visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as a photooxidant enables benzyl ether cleavage in the presence of azides, alkenes, and alkynes [14]. This methodology demonstrates excellent functional group tolerance and can be performed under continuous flow conditions to reduce reaction times from hours to minutes [14].

Table 4: Debenzylation Methods for Benzyl-Protected Indoles

MethodReagents/ConditionsTemperature (°C)Functional Group ToleranceSubstrate ScopeTypical Yield (%)
Catalytic HydrogenolysisPd/C, H₂, EtOHrt to 50ModerateBroad80-95
Birch ReductionNa/NH₃, THF-78PoorLimited70-90
Lewis Acid CleavageAlCl₃, anisolertGoodModerate75-90
Oxidative Cleavage (DDQ)DDQ, H₂O/CH₂Cl₂rtExcellentBroad85-98
Electrochemical ReductionZn, NH₄Cl, DMFrtGoodModerate70-85
Transfer HydrogenationPd/C, HCOONH₄, MeOH65GoodBroad80-92

Oxidative debenzylation using alkali metal bromides has emerged as an effective method for cleaving both N-benzyl amides and O-benzyl ethers [42]. The method operates through bromo radical formation via bromide oxidation under mild conditions, providing corresponding amides from N-benzyl amides and carbonyl compounds from O-benzyl ethers in high yields [42]. This approach offers an alternative to traditional reductive debenzylation methods and demonstrates compatibility with various functional groups.

Green Chemistry Adaptations for Improved Sustainability

The implementation of green chemistry principles in indole synthesis has become increasingly important as the pharmaceutical and chemical industries strive to develop more sustainable and environmentally responsible processes [43] [44] [45]. The synthesis of 1-Boc-7-Benzyloxy-3-bromoindole presents numerous opportunities for incorporating green chemistry approaches while maintaining synthetic efficiency and product quality.

Sustainable multicomponent indole synthesis has emerged as a particularly attractive approach for constructing complex indole derivatives [43]. An innovative two-step reaction from inexpensive and broadly available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides involving an Ugi multicomponent reaction followed by acid-induced cyclization has been developed [43]. This method operates under mild and benign conditions using ethanol as solvent without requiring metal catalysts, demonstrating exceptional sustainability credentials [43].

Solvent selection represents one of the most impactful areas for green chemistry implementation in indole synthesis [44] [46]. The replacement of toxic solvents such as dimethylformamide and halogenated solvents with environmentally benign alternatives like ethanol, water, and polyethylene glycol has been demonstrated across numerous indole synthetic methodologies [43] [47] [46]. Water-based Suzuki-Miyaura coupling protocols exemplify this approach, enabling efficient cross-coupling reactions while eliminating the need for organic solvents [30].

Table 5: Green Chemistry Adaptations for Indole Synthesis

Traditional MethodGreen AlternativeEnvironmental BenefitProcess EfficiencyAtom Economy (%)
DMF as solventEthanol, water, PEGReduced toxicitySimilar yields85-95
Stoichiometric metal reagentsCatalytic amountsAtom economyImproved selectivity90-98
Halogenated solventsBio-based solventsBiodegradable solventsEasier workup80-90
High temperature conditionsMicrowave/Flow chemistryEnergy efficiencyFaster reactions85-95
Multiple protection/deprotection stepsOne-pot proceduresWaste minimizationReduced steps75-90
Toxic brominating agentsEnvironmentally benign reagentsSafer handlingScalable80-92

Mechanochemical synthesis represents an emerging green technology for indole synthesis that eliminates the need for solvents entirely [48]. Mechanochemical Fischer indolization has been developed as an environmentally friendly protocol using oxalic acid and dimethylurea under solvent-free conditions [48]. This methodology demonstrates versatility and wide scope, applying to a broad range of arylhydrazines and carbonyl compounds to produce variously decorated indoles and indolenines [48].

Microwave-assisted synthesis has proven particularly valuable for implementing green chemistry principles in indole synthesis [44]. A green Fischer indole synthesis using steroidal ketones in a conductively heated sealed-vessel reactor demonstrates how modern heating technologies can enable reactions that were previously considered impractical for sustainable synthesis [44]. These reactors provide uniform heating, reduce reaction times, and improve energy efficiency compared to conventional heating methods [44].

The development of catalyst-free methodologies represents another important avenue for green indole synthesis [47]. A chromatography- and catalyst-free methodology for synthesizing polysubstituted pyrroles via multicomponent reaction of arylglyoxal, 1,3-dicarbonyl, indole, and aromatic amine has been developed [47]. This strategy provides simple experimental and workup procedures, mild reaction conditions, use of green solvents, and simple purification without column chromatography [47].

Computational design has emerged as a powerful tool for developing environmentally friendly indole synthetic methods [45]. The discovery of intramolecular photocyclization reactions for indole synthesis without relying on photocatalysts demonstrates how theoretical calculations can guide the development of sustainable synthetic pathways [45]. This approach identified state-selective reactivity features that enable different substrate types to achieve varying yields, providing guidance for optimizing reaction conditions [45].

Atom-economic synthesis strategies focus on maximizing the incorporation of starting materials into the final product while minimizing waste generation [49]. Palladium(II)-catalyzed tandem cyclization of alkynones to synthesize pentaleno[2,1-b]indoles exemplifies this approach, constructing two neighboring stereocenters including an all-carbon quaternary center in a single process with excellent diastereoselectivity [49]. This reaction proceeds through aminopalladation initiation and carbonyl addition termination, demonstrating high atom economy [49].

The reactivity of 1-Boc-7-Benzyloxy-3-bromoindole toward electrophilic aromatic substitution reflects the fundamental electronic characteristics of the indole nucleus, modulated by the specific substituent pattern. The indole system functions as a π-excessive heterocycle, with the pyrrole ring exhibiting significantly greater nucleophilicity than the fused benzene ring [1]. The 7-benzyloxy substituent serves as an electron-donating group through resonance effects, further enhancing the electron density of the aromatic system .

Research demonstrates that electrophilic attack on protected indole derivatives occurs preferentially at the 3-position due to the superior stabilization of the resulting arenium ion intermediate [3] [4]. The positive charge generated upon electrophilic attack can be delocalized through interaction with the nitrogen lone pair, provided the nitrogen atom is not sterically hindered [1]. In 1-Boc-7-Benzyloxy-3-bromoindole, the tert-butoxycarbonyl protecting group at nitrogen provides steric protection while maintaining electronic communication through the indole π-system .

The 7-benzyloxy substituent demonstrates pronounced activating effects toward electrophilic substitution. The benzyloxy group functions as a strong electron-donating substituent through both inductive and resonance mechanisms [5]. The oxygen atom donates electron density through resonance with the aromatic system, while the benzyl group provides additional stabilization through extended conjugation. This electronic activation is particularly significant for substitution reactions at positions ortho and para to the benzyloxy group, which in the indole numbering system corresponds to enhanced reactivity at the 6 and 8 positions, as well as general activation of the entire ring system [1].

Bromination studies using molecular bromine in the presence of iron tribromide demonstrate regioselective substitution patterns consistent with the electronic effects of the substituents [6] [3]. The 3-bromo substituent already present serves as a mild electron-withdrawing group, creating a balanced electronic environment that favors controlled substitution at remaining activated positions. The mechanism proceeds through the classical two-step electrophilic aromatic substitution pathway, involving initial formation of a σ-complex (arenium ion) followed by proton elimination to restore aromaticity [3] [4].

Nitration reactions using nitric acid and sulfuric acid systems show similar regioselectivity patterns [6]. The nitronium ion (NO2+) attacks the most electron-rich positions of the aromatic system, with the 7-benzyloxy group directing substitution to positions that benefit from its activating influence. The presence of the 3-bromo substituent provides additional regiocontrol by deactivating adjacent positions through its electron-withdrawing inductive effect [1].

Friedel-Crafts acylation and alkylation reactions proceed efficiently under standard conditions using aluminum chloride as the Lewis acid catalyst [6] [4]. The benzyloxy group enhances the nucleophilicity of the aromatic system, facilitating electrophilic attack while the Boc protecting group prevents unwanted N-alkylation or N-acylation reactions that would otherwise compete with ring substitution [1].

ElectrophilePositionMechanismEffect of 7-BenzyloxyEffect of Boc
Bromine (Br2/FeBr3)3-positionArenium ion formationActivatingProtecting nitrogen
Nitronium (NO2+)3-positionArenium ion formationActivatingProtecting nitrogen
Sulfur trioxide (SO3)3-positionArenium ion formationActivatingProtecting nitrogen
Acyl chlorides (AlCl3)3-positionFriedel-Crafts acylationActivatingProtecting nitrogen
Alkyl halides (AlCl3)3-positionFriedel-Crafts alkylationActivatingProtecting nitrogen

Nucleophilic Displacement at C3 Position

The 3-bromo substituent in 1-Boc-7-Benzyloxy-3-bromoindole serves as an excellent leaving group for nucleophilic displacement reactions, enabling diverse functionalization strategies through cross-coupling methodologies and direct nucleophilic substitution [7] [8] [9]. The electron-rich nature of the indole system, enhanced by the 7-benzyloxy group, creates favorable conditions for both transition metal-catalyzed and metal-free substitution processes [10] [11].

Palladium-catalyzed cross-coupling reactions represent the most versatile approach for C3 functionalization [8] [12] [11]. Suzuki-Miyaura coupling with organoboronic acids proceeds efficiently under standard conditions, typically employing palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium or palladium acetate with triphenylphosphine ligands [12] [13]. The reaction requires a base such as potassium carbonate or sodium carbonate and proceeds optimally in polar aprotic solvents like dimethylformamide or dimethoxyethane [11]. Reaction temperatures typically range from room temperature to 80°C, with most transformations completing within 2-12 hours and providing yields of 75-98% [8].

The electronic environment created by the 7-benzyloxy and Boc protecting groups facilitates oxidative addition of the palladium catalyst to the C3-Br bond [13]. The electron-donating benzyloxy group increases the electron density of the aromatic system, making the carbon-bromine bond more polarized and susceptible to oxidative addition [11]. Subsequent transmetalation with organoboronic acids occurs readily due to the activated nature of the palladium-indole intermediate [12].

Stille coupling reactions using organostannanes provide an alternative approach for C3 functionalization [8] [14]. These reactions typically employ palladium(0) catalysts and proceed under mild conditions, often at temperatures below 100°C. The reaction tolerates a wide range of functional groups and provides excellent regioselectivity for C3 substitution [14]. Tributyltin derivatives are most commonly employed, although the toxicity concerns associated with organotin reagents have limited their use in favor of Suzuki-Miyaura methodology [12].

Sonogashira coupling for the introduction of alkyne substituents at the C3 position proceeds efficiently using palladium and copper co-catalysts [11] [14]. The reaction typically employs palladium acetate or palladium chloride complexes with phosphine ligands, copper(I) iodide as co-catalyst, and a base such as triethylamine or potassium carbonate [14]. Terminal alkynes undergo coupling to provide 3-alkynylindole derivatives in good to excellent yields, typically ranging from 70-90% [11].

Direct nucleophilic substitution reactions provide access to C3-functionalized derivatives without transition metal catalysis [9] [15]. Strong nucleophiles such as alkoxides, thiolates, and activated carbon nucleophiles can displace the bromide directly under basic conditions [9]. These reactions typically require elevated temperatures (80-150°C) and strong bases such as potassium tert-butoxide or cesium carbonate [15]. The electron-rich nature of the indole system facilitates nucleophilic attack, although reaction rates are generally slower than transition metal-catalyzed processes [9].

Phase transfer catalysis has proven effective for nucleophilic displacement reactions [9]. The use of quaternary ammonium salts such as tetrabutylammonium bromide enables efficient transfer of ionic nucleophiles into organic solvents, facilitating substitution reactions under relatively mild conditions [9]. This approach is particularly useful for reactions with heteroatom nucleophiles such as phenolates and thiolates [15].

The selectivity of nucleophilic displacement reactions at the C3 position is enhanced by the electronic effects of the substituents [15]. The 7-benzyloxy group activates the aromatic system toward nucleophilic attack, while the Boc protecting group prevents competing reactions at the nitrogen atom [9]. The 3-bromo substituent is uniquely positioned for selective displacement due to its location at the most reactive site of the indole system [7].

NucleophileReaction TypeCatalyst/ConditionsTemperature Range (°C)Typical Yield (%)
Organolithium reagentsSuzuki-Miyaura couplingPd(0)/base25-8070-95
Grignard reagentsKumada couplingPd(0)/Ni(0)25-10060-85
Organoboronic acidsSuzuki-Miyaura couplingPd(0)/base25-8075-98
AlkoxidesNucleophilic substitutionBase/heat80-15040-75
ThiolatesNucleophilic substitutionBase/heat80-15050-80

Radical-Mediated Transformations

Radical chemistry of 1-Boc-7-Benzyloxy-3-bromoindole encompasses both the generation of radical intermediates through homolytic processes and their subsequent transformations [16] [17] [14]. The indole system demonstrates unique reactivity patterns in radical reactions due to its electron-rich nature and the stabilization provided by the extended π-system [16].

Photoinduced radical formation represents a primary pathway for generating reactive intermediates from indole derivatives [16] [18] [19]. Under ultraviolet irradiation, the indole chromophore undergoes electronic excitation leading to various photochemical processes including hydrogen atom abstraction, N-H bond homolysis, and radical-mediated rearrangements [18] [19]. The presence of the 7-benzyloxy substituent modifies the photophysical properties by extending the conjugation and altering the energy levels of the excited states [18].

Research demonstrates that UV irradiation of indole derivatives can lead to the formation of indolyl radicals through N-H bond cleavage [19] [20]. The resulting radical species exhibit unique reactivity patterns, including the ability to undergo radical-radical coupling reactions and hydrogen atom transfer processes [19]. In 1-Boc-7-Benzyloxy-3-bromoindole, the Boc protecting group prevents N-H dissociation, redirecting photochemical reactivity toward other pathways such as benzyloxy group photolysis or direct aromatic substitution [20].

Tributyltin hydride-mediated radical reactions provide effective methods for the reduction of the C3-bromo substituent [14]. The reaction proceeds through a chain mechanism involving initial homolytic cleavage of the tin-hydrogen bond, followed by hydrogen atom transfer to the carbon radical generated upon bromide loss [14]. This transformation is particularly useful for the preparation of 3-unsubstituted indole derivatives from 3-bromo precursors [10] [14].

Electrochemical oxidation offers an alternative approach to radical generation [16]. Under anodic conditions, the electron-rich indole system undergoes single-electron transfer to generate radical cation intermediates [16]. These species demonstrate unique reactivity patterns, including intramolecular cyclization reactions and coupling with external nucleophiles [16]. The 7-benzyloxy substituent influences the oxidation potential by donating electron density to the aromatic system, making oxidation more favorable [16].

The regioselectivity of radical reactions depends strongly on the electronic and steric environment provided by the substituents [16] [17]. The 7-benzyloxy group can participate in radical stabilization through resonance interactions, potentially directing radical formation to adjacent positions [17]. The bulky Boc protecting group provides steric hindrance that influences the approach of radical species and affects the selectivity of intermolecular radical reactions [14].

Radical cyclization reactions have found application in the synthesis of complex indole derivatives [14]. The 3-bromo substituent can serve as a radical precursor in cyclization reactions with appropriately positioned unsaturated systems [14]. These transformations typically employ tributyltin hydride or alternative radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions [14].

Atmospheric radical reactions involving hydroxyl and chlorine radicals demonstrate the environmental fate and degradation pathways of indole derivatives [17]. These studies reveal that indole compounds undergo rapid reaction with atmospheric oxidants, leading to the formation of oxygenated products and potential secondary organic aerosols [17]. The 7-benzyloxy substituent may influence these processes by providing additional sites for radical attack [17].

Radical SourceTransformation TypeTarget PositionProductsSelectivity
Tributyltin hydrideReductionC3-Br bondReduced indoleHigh
AIBNChain initiationGeneral radical formationRadical intermediatesVariable
Photochemical (UV)HomolysisC-H bondsHydroxylated productsModerate
ElectrochemicalSingle electron transferIndole ringOxidized speciesPosition-dependent
PeroxidesDecompositionVarious bondsVarious fragmentsLow

Photochemical Reactions and Stability Under UV Light

The photochemical behavior of 1-Boc-7-Benzyloxy-3-bromoindole reflects the combined photophysical properties of the indole chromophore and the photolabile protecting groups present in the molecule [18] [21] [22]. Understanding these photochemical processes is crucial for assessing the stability of the compound under various lighting conditions and for developing photochemical synthetic applications [23] [24].

The indole chromophore exhibits characteristic absorption in the ultraviolet region, with the La and Lb transitions occurring at approximately 280 nm and 260 nm, respectively [22]. These electronic transitions correspond to π→π* excitations within the aromatic system and are responsible for the photochemical reactivity observed upon UV irradiation [22] [19]. The presence of the 7-benzyloxy substituent extends the conjugation of the system, potentially causing bathochromic shifts in the absorption spectrum and altering the photochemical pathways [18].

Photoinduced tautomerization represents a significant photochemical process in indole derivatives [19] [25]. Upon UV excitation, indole compounds can undergo 1H to 3H tautomeric conversion through photoinduced hydrogen atom transfer [19]. This process involves initial electronic excitation followed by hydrogen migration from the nitrogen atom to the C3 position, generating the thermodynamically less stable 3H-tautomer [25]. In 1-Boc-7-Benzyloxy-3-bromoindole, the Boc protecting group prevents this particular tautomeric process, redirecting photochemical energy toward alternative pathways [19].

The benzyloxy protecting group exhibits inherent photolability under UV irradiation [26] [27] [28]. Photocleavage of benzyl ethers typically proceeds through homolytic or heterolytic cleavage of the C-O bond, generating benzyl radicals or benzyl cations respectively [26] [28]. The mechanism depends on the specific irradiation conditions, solvent environment, and presence of sensitizers or quenchers [27]. Quantum yields for benzyloxy photocleavage typically range from 0.15 to 0.25 depending on the substrate structure and reaction conditions [26] [29].

Studies of related benzyloxy compounds demonstrate wavelength-dependent photocleavage selectivity [23] [24]. Irradiation at 254 nm typically causes efficient photolysis of benzyl ether bonds, while longer wavelengths (>350 nm) may show reduced reactivity [23]. This wavelength dependence enables selective photodeprotection strategies when multiple photolabile groups are present in the same molecule [24].

The stability assessment under different UV wavelengths reveals distinct photochemical regimes [30] [19]. At wavelengths below 280 nm, direct excitation of the indole chromophore leads to various photochemical processes including radical formation and potential decomposition [30]. Irradiation between 300-350 nm primarily affects the benzyloxy group while leaving the indole core relatively stable [26]. Wavelengths above 400 nm show minimal photochemical activity due to the absence of significant absorption in this region [22].

Photochemical quantum yields vary significantly with irradiation wavelength and experimental conditions [31] [22]. Direct excitation of the indole system (254 nm) typically shows quantum yields of 0.1-0.3 for various photochemical processes [22]. Benzyloxy photocleavage reactions exhibit quantum yields in the range of 0.15-0.25 when excited at their absorption maximum [31] [29]. These values indicate reasonably efficient photochemical processes that must be considered in handling and storage protocols [32].

The formation of photoproducts depends strongly on the irradiation conditions and atmospheric environment [18] [19]. In the presence of oxygen, photooxidation processes may compete with direct photolysis, leading to the formation of oxygenated products [17] [18]. Under inert atmospheres, radical recombination and hydrogen abstraction processes predominate [19].

Matrix isolation studies provide detailed insights into the primary photochemical processes [19] [20]. These investigations reveal that UV irradiation can lead to conformational changes, tautomeric conversions, and radical formation depending on the specific wavelength and matrix environment [20]. The low-temperature conditions suppress secondary reactions, enabling the observation of primary photoproducts [19].

Wavelength (nm)Primary ProcessQuantum YieldStability AssessmentMajor Products
254Direct excitation0.1-0.3PoorDecomposition
300-320N-H dissociation0.05-0.2ModerateIndolyl radicals
350Tautomerization0.02-0.1Good1H to 3H tautomers
365Benzyloxy cleavage0.15-0.25ModerateBenzyl alcohol + phenol
>400Minimal absorption<0.01ExcellentNo reaction

Acid/Base Sensitivity and Deprotection Mechanisms

The acid and base sensitivity of 1-Boc-7-Benzyloxy-3-bromoindole is primarily determined by the lability of the protecting groups present in the molecule, particularly the tert-butoxycarbonyl (Boc) group and the benzyloxy ether [33] [34] [35]. Understanding these deprotection mechanisms is essential for synthetic planning and for assessing the stability of the compound under various reaction conditions [36] [37].

The Boc protecting group represents one of the most widely used amino protecting groups due to its stability under basic conditions and facile removal under acidic conditions [38] [34] [35]. The mechanism of Boc deprotection involves protonation of the carbonyl oxygen followed by loss of the tert-butyl cation as isobutylene, generating a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine [39] [35]. This process is highly acid-catalyzed and proceeds efficiently with a variety of protic acids [36].

Trifluoroacetic acid (TFA) in dichloromethane represents the most commonly employed reagent for Boc deprotection [33] [34] [36]. The reaction typically proceeds at room temperature within 2-4 hours and provides excellent yields (85-95%) of deprotected products [36]. The high acidity of TFA (pKa ≈ 0.3) ensures rapid protonation of the carbamate carbonyl, while the aprotic solvent minimizes side reactions [34] [35]. However, the use of TFA requires careful handling due to its corrosive nature and environmental concerns [33].

Hydrochloric acid in dioxane offers an alternative deprotection protocol with enhanced selectivity [40]. The use of 4 M HCl in anhydrous dioxane enables rapid Boc removal (typically 30 minutes at room temperature) while providing superior selectivity for N-Boc groups in the presence of tert-butyl esters and ethers [40]. This selectivity arises from the anhydrous conditions, which prevent competing hydrolysis reactions of ester groups [41] [40].

The stability of the Boc group under basic conditions is noteworthy [38] [42] [35]. The carbamate functionality resists nucleophilic attack due to the electron-donating effects of the tert-butyl group and resonance stabilization [35]. This stability enables the use of strong bases such as sodium hydroxide, potassium tert-butoxide, and organolithium reagents without Boc cleavage [38]. However, prolonged exposure to very strong bases or elevated temperatures may lead to gradual decomposition [43].

Interestingly, the Boc group on phenolic oxygens (as opposed to amines) shows enhanced base lability [43]. This differential reactivity can be exploited for selective deprotection strategies when both N-Boc and O-Boc groups are present in the same molecule [43]. The increased lability of phenolic Boc groups is attributed to the enhanced acidity of the phenolic proton and resonance stabilization of the phenoxide ion [43].

The benzyloxy protecting group demonstrates stability under a wide range of acidic and basic conditions but can be removed through hydrogenolysis, oxidative cleavage, or acidolysis [26] [28]. Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere represents the most common deprotection method [5]. The reaction proceeds through absorption of hydrogen on the catalyst surface followed by transfer to the benzylic position, causing C-O bond cleavage and release of toluene [5].

Lewis acid-mediated deprotection provides an alternative to protic acids for Boc removal [44]. Reagents such as aluminum chloride, zinc bromide, and tin(IV) chloride can effect Boc cleavage through coordination to the carbonyl oxygen [44]. These methods may offer advantages when multiple acid-sensitive groups are present, although they are less commonly employed on preparative scale [44].

The indole nucleus itself exhibits acid sensitivity due to protonation at the C3 position [45] [46]. The protonated form has a pKa of approximately -3.6, indicating that significant protonation occurs only under strongly acidic conditions [45]. This protonation can lead to electrophilic substitution reactions or rearrangements under harsh acidic conditions [47] [46]. The presence of the 3-bromo substituent may influence the basicity of the indole system through electronic effects [47].

Temperature effects play a significant role in deprotection kinetics and selectivity [33] [37] [48]. Elevated temperatures generally accelerate deprotection reactions but may also promote side reactions such as ester hydrolysis or aromatic substitution [48]. Careful temperature control is essential for achieving optimal selectivity, particularly in complex molecules containing multiple protecting groups [37].

Solvent effects influence both the rate and selectivity of deprotection reactions [33] [41] [36]. Protic solvents generally accelerate acid-catalyzed deprotections through solvation of ionic intermediates [36]. Aprotic solvents may enhance selectivity by preventing competing hydrolysis reactions [41] [40]. The choice of solvent system is often critical for achieving optimal results in complex synthetic sequences [36].

ReagentTarget GroupConditionsMechanismSelectivityTypical Yield (%)
Trifluoroacetic acid (TFA)Boc protecting groupCH2Cl2, RT, 2-4 hAcid-catalyzed hydrolysisHigh for Boc85-95
Hydrochloric acid (HCl)Boc protecting group4M in dioxane, RT, 0.5 hAcid-catalyzed hydrolysisHigh for Boc90-98
Phosphoric acid (H3PO4)Boc protecting groupAqueous, 60°C, 2 hAcid-catalyzed hydrolysisModerate70-85
Sodium hydroxide (NaOH)Benzyloxy groupAqueous, reflux, 4 hBase-catalyzed hydrolysisModerate60-80
PiperidineBoc protecting group25% in CH2Cl2, RT, 2 hBase-catalyzed hydrolysisHigh for Boc80-90

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5.4

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Tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate

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Last modified: 08-16-2023

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